Cesium triiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

High-Pressure Phase Transitions

Potential for Novel Materials

Another research area explores the potential of cesium triiodide as a precursor for the development of novel materials. Studies have investigated the interaction of CsI3 with diazobenzene, a type of organic molecule. This research suggests that CsI3 can form precipitates with diazobenzene, potentially leading to the creation of new materials with interesting properties []. Further research is needed to fully explore this potential application.

Cesium triiodide is an inorganic compound with the chemical formula CsI₃. It is characterized by its formation from cesium and iodine, typically through the reaction of cesium iodide and additional iodine. This compound exhibits a layered structure that can transition to a three-dimensional framework under high pressure, showcasing its unique structural properties. Cesium triiodide is notable for its potential applications in various fields, including materials science and photonics .

The primary reaction for synthesizing cesium triiodide involves the following equation:

This reaction highlights how cesium iodide reacts with iodine to yield cesium triiodide. Additionally, cesium triiodide can undergo phase transitions under varying pressure conditions, changing from a layered to a more complex three-dimensional structure .

Cesium triiodide can be synthesized through several methods:

- Reaction with Iodine: The most common method involves reacting cesium iodide with iodine in an appropriate solvent, such as aqueous ethanol. This method allows for the gradual crystallization of cesium triiodide.

- Volatilization: Slow volatilization of cesium iodide and iodine can also yield cesium triiodide crystals. This method is particularly useful for obtaining high-purity samples .

Interaction studies involving cesium triiodide primarily focus on its chemical behavior in various environments. For example, research has investigated its revaporization behavior when deposited on surfaces like stainless steel, indicating its stability and reactivity under different conditions. Such studies are crucial for understanding how cesium triiodide may behave in practical applications, especially in high-temperature environments .

Cesium triiodide shares similarities with several other iodides and halides, particularly within the alkali metal iodides group. The following table summarizes some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cesium Iodide | CsI | Simple binary iodide; stable at room temperature |

| Potassium Iodide | KI | Commonly used in pharmaceuticals; soluble in water |

| Sodium Iodide | NaI | Used in medical imaging; soluble and stable |

| Rubidium Iodide | RbI | Similar properties to cesium iodide but less studied |

| Lithium Iodide | LiI | Smaller ionic radius; higher melting point |

Cesium triiodide is unique due to its higher iodine content and complex structural transitions compared to these simpler compounds, making it particularly interesting for advanced material applications .

The synthesis and characterization of CsI₃ date back to the 19th century, though its structural elucidation required modern techniques.

Early Synthesis Methods

Cesium triiodide was first reported in 1839 by French chemist Émile Filhol, who synthesized it via reactions involving cesium and iodine. Early attempts to characterize its structure were hindered by limitations in analytical methods. Traditional wet-chemical approaches, such as precipitation reactions with diazobenzene, provided limited insights into its molecular architecture.

Structural Challenges and X-Ray Diffraction Breakthroughs

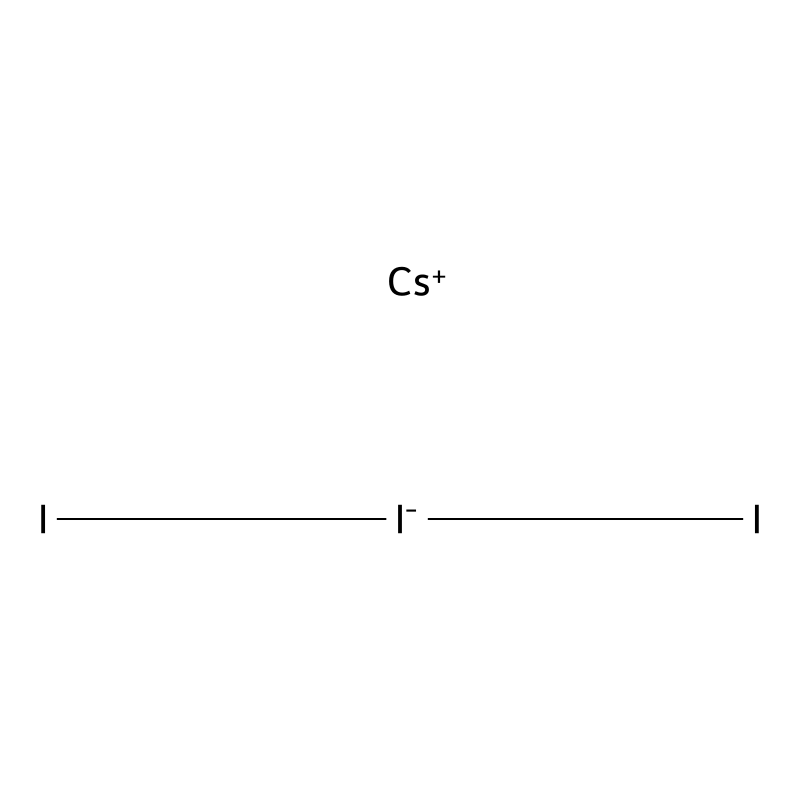

Initial efforts to determine CsI₃’s structure faced difficulties due to its low symmetry and polyatomic nature. The orthorhombic Pnma phase, later confirmed by X-ray diffraction, revealed a layered arrangement of Cs⁺ ions and linear I₃⁻ anions. The I₃⁻ ion adopts a linear geometry with bond lengths of ~2.82 Å (central I–I bond) and ~3.10 Å (terminal I–I bonds). This hypervalent iodine configuration, stabilized by sp³d hybridization, exemplifies nonclassical bonding in polyatomic anions.

Role in Alkali Metal Trihalide Chemistry

CsI₃ is a prototypical member of the MX₃ family (M = alkali metal, X = halogen), offering insights into bonding paradigms and crystal packing.

Comparative Analysis of MX₃ Systems

| Compound | Structure | Bond Length (X–X) | Bond Order (X–X) |

|---|---|---|---|

| CsI₃ | Linear I₃⁻ | 2.82–3.10 Å | Single/double |

| NaCl₃ | Cl₃⁻ with bent geometry | 2.45 Å (central) | Single |

| KBr₃ | Br₃⁻ linear | 2.52–2.58 Å | Single/double |

The bonding in CsI₃ deviates from classical ionic models. Quantum chemical studies suggest that MX₃ systems may instead be viewed as MX–X₂ complexes, where the X₂ moiety retains partial covalent character. This perspective aligns with the calculated bond orders in I₃⁻, which exhibit partial double-bond character (bond order ~1.5) for the central I–I bond.

Phase Behavior and Polymorphism

CsI₃ exhibits polymorphism influenced by external pressure and temperature:

- Ambient Phase: Orthorhombic Pnma structure with layered Cs⁺ and I₃⁻ ions.

- High-Pressure Phase: Above 1.24 GPa, a first-order transition to a trigonal P-3c1 phase occurs, featuring a three-dimensional I₃⁻ network. This transition involves a 7% volume collapse and reorganization of the polyiodide lattice into a more symmetric arrangement.

Contemporary Research Significance

Modern studies focus on CsI₃’s structural adaptability and its implications for materials science.

High-Pressure Structural Dynamics

Under extreme pressures, CsI₃ undergoes dramatic electronic and structural changes:

- Metallic Phase: Above 7.8 GPa, the P-3c1 phase becomes metallic due to delocalized electrons, as evidenced by band structure calculations.

- Polyiodide Polymerization: Compression beyond 10 GPa induces polymerization of I₃⁻ into extended chains or 3D networks, accompanied by increased electrical conductivity.

Applications in Perovskite Materials

CsI₃’s structural insights inform research on cesium lead triiodide (CsPbI₃), a perovskite solar cell material. Key parallels include:

- Surface Stability: CsI₃-terminated surfaces in CsPbI₃ exhibit enhanced stability, analogous to CsI₃’s layered phase.

- Phase Control: The α-phase (cubic) of CsPbI₃, critical for photovoltaic performance, shares structural motifs with CsI₃’s high-pressure phases.

Data Tables and Research Findings

Table 1: Structural Parameters of CsI₃ Polymorphs

| Phase | Space Group | Lattice Parameters (Å) | I₃⁻ Geometry | Electronic State |

|---|---|---|---|---|

| Pnma | Orthorhombic | a = 10.5, b = 11.2, c = 10.5 | Linear I₃⁻ | Insulating |

| P-3c1 | Trigonal | a = 6.29 (at 10 GPa) | 3D I₃⁻ network | Metallic |

Table 2: Key Synthetic Methods for CsI₃

| Method | Reagents | Conditions | Product Quality | Reference |

|---|---|---|---|---|

| Slow Volatilization | CsI + I₂ in ethanol | Ambient pressure | Crystalline CsI₃ | |

| Solution Precipitation | CsI + HI | Aqueous ethanol | Amorphous CsI₃ |